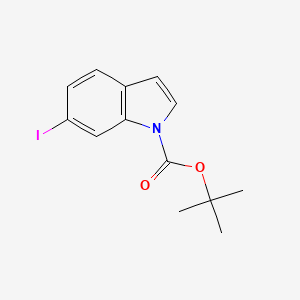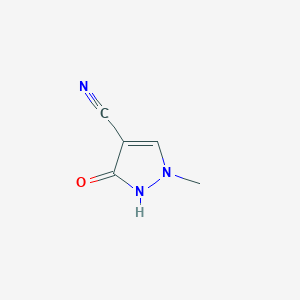![molecular formula C11H19IO2 B13077001 3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)
3-[(2-Iodocyclooctyl)oxy]oxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Iodocyclooctyl)oxy]oxetane is a chemical compound characterized by the presence of an oxetane ring and an iodocyclooctyl group The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetanes is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light . Another approach is the intramolecular cyclization of epoxides or halohydrins .
For the specific synthesis of 3-[(2-Iodocyclooctyl)oxy]oxetane, the iodocyclooctyl group can be introduced via nucleophilic substitution reactions. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity .
化学反応の分析
Types of Reactions
3-[(2-Iodocyclooctyl)oxy]oxetane can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxygenated derivatives.
Reduction: The iodocyclooctyl group can be reduced to form cyclooctyl derivatives.
Substitution: The iodine atom in the iodocyclooctyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield oxetanones, while reduction of the iodocyclooctyl group can produce cyclooctyl derivatives .
科学的研究の応用
3-[(2-Iodocyclooctyl)oxy]oxetane has several scientific research applications, including:
作用機序
The mechanism of action of 3-[(2-Iodocyclooctyl)oxy]oxetane involves its interaction with molecular targets through various pathways. The oxetane ring’s strained structure makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with target molecules . The iodocyclooctyl group can also undergo substitution reactions, enabling the compound to modify biological targets and exert its effects .
類似化合物との比較
Similar Compounds
3-[(2-Iodocyclohexyl)oxy]oxetane: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
3-[(2-Bromocyclooctyl)oxy]oxetane: Similar structure but with a bromine atom instead of an iodine atom.
3-[(2-Chlorocyclooctyl)oxy]oxetane: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
3-[(2-Iodocyclooctyl)oxy]oxetane is unique due to the presence of the iodocyclooctyl group, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules .
特性
分子式 |
C11H19IO2 |
|---|---|
分子量 |
310.17 g/mol |
IUPAC名 |
3-(2-iodocyclooctyl)oxyoxetane |
InChI |
InChI=1S/C11H19IO2/c12-10-5-3-1-2-4-6-11(10)14-9-7-13-8-9/h9-11H,1-8H2 |
InChIキー |
BKFXYCOZQHECNH-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(C(CC1)OC2COC2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


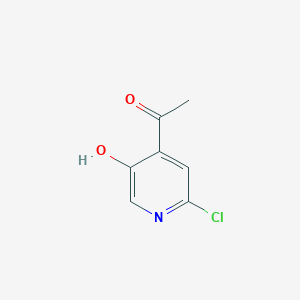
![(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B13076921.png)
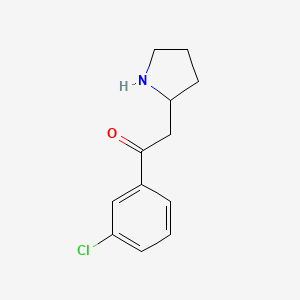
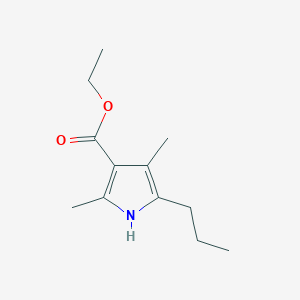
![tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)
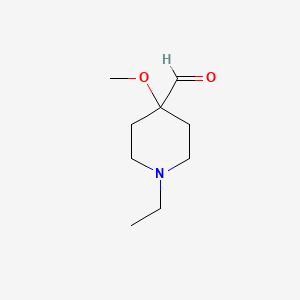
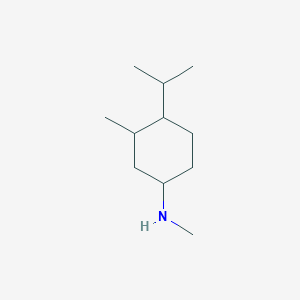
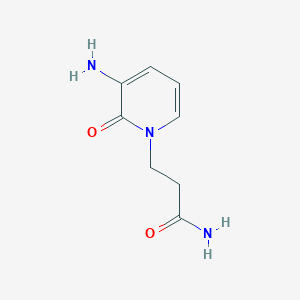

![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
